Structural Elucidation of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine via 1H and 13C NMR Spectroscopy: A Technical Guide
Executive Summary For researchers and drug development professionals, the precise structural characterization of highly substituted pyrazoles is a critical step in pipeline validation. 4-Bromo-3,5-dimethyl-1H-pyrazol-1-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the precise structural characterization of highly substituted pyrazoles is a critical step in pipeline validation. 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine represents a privileged, densely functionalized scaffold. The specific substitution pattern—an N-amino group, two methyl groups, and a C4-bromine atom—creates unique electronic environments. This whitepaper provides an authoritative, in-depth guide to the
1H
and
13C
Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, emphasizing the causality behind spectral phenomena and providing a self-validating experimental protocol.
Electronic Effects and Causality in Chemical Shifts
To accurately assign the NMR spectra of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, one must first understand the fundamental electronic and steric forces dictating the microenvironments of its nuclei.
The Pyrazole Core & Symmetry Breaking
In a standard, unsubstituted 3,5-dimethylpyrazole, rapid annular tautomerization renders the C3 and C5 positions (and their attached methyl groups) chemically equivalent on the NMR timescale. However, the introduction of the
N−NH2
group at position 1 permanently "locks" the tautomeric state. This breaks the molecular symmetry, causing C3 and C5 to resolve into distinct, separate signals (1)[1].
The Heavy Atom Effect of Bromine
A common pitfall in spectral analysis is assuming that all halogens deshield their attached carbons via inductive electron withdrawal. While true for fluorine and chlorine, bromine exhibits a pronounced "heavy atom effect." The large, highly polarizable electron cloud of the bromine atom at C4 actually shields the ipso carbon via spin-orbit coupling. Consequently, the C4
13C
signal is pushed significantly upfield to approximately 95–102 ppm, which serves as a diagnostic hallmark of 4-bromopyrazoles (2)[2].
N-Amino Group Dynamics
The
N−NH2
protons are exchangeable and subject to hydrogen bonding. In aprotic, non-polar solvents like
CDCl3
, quadrupolar relaxation from the adjacent nitrogen (
14N
, spin I=1) combined with intermediate exchange rates typically broadens this signal into a distinct, featureless hump rather than a sharp singlet.
Quantitative Data Summaries
The following tables synthesize the expected chemical shifts based on empirical data for highly substituted 1-aminopyrazoles and 4-bromopyrazoles.
sp² carbon adjacent to the sp³ nitrogen (
N−NH2
).
C4
95.0 - 102.0
Quaternary (C-Br)
Strongly shielded due to the heavy atom effect of Bromine.
C3-CH₃
11.0 - 13.5
Primary (CH₃)
Typical upfield shift for pyrazole methyls.
C5-CH₃
9.0 - 11.0
Primary (CH₃)
Subject to slight steric shielding from the adjacent
N−NH2
group.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the analytical workflow must not rely solely on 1D estimations. The following protocol embeds a self-validating 2D NMR logic loop to ensure absolute structural certainty.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides an absolute 0.00 ppm baseline, eliminating chemical shift drift, while
CDCl3
prevents the masking of the
N−NH2
signal that can occur in protic solvents.
1H
NMR Acquisition: Acquire the spectrum at 298 K on a 500 MHz spectrometer using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
13C
NMR Acquisition: Acquire using a power-gated decoupling sequence (zgpg30) at 125 MHz.
Causality: Because the molecule contains five quaternary carbons (which lack attached protons to facilitate dipole-dipole relaxation), increase the relaxation delay to 3 seconds and acquire at least 1024 scans to achieve a viable signal-to-noise ratio.
The Self-Validating Step (2D HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to definitively differentiate the C3 and C5 methyls.
Logic Loop: The
N−NH2
protons will exhibit a strong 3-bond correlation (
3JCH
) to the C5 carbon, but zero correlation to the C3 carbon. Once C5 is unambiguously identified, its attached methyl group is assigned via a 2-bond correlation back to C5. This internal cross-validation prevents misassignment (3)[3].
Workflow Visualization
Fig 1: Step-by-step NMR acquisition and spectral assignment workflow.
References
Recent developments in aminopyrazole chemistry
Source: ResearchGate
URL:1
Crystal Structure Analysis of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine Derivatives: A Comprehensive Technical Guide
Executive Summary The rational design of functional molecules relies heavily on understanding their solid-state behavior. Derivatives of 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine represent a highly versatile class of N-het...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of functional molecules relies heavily on understanding their solid-state behavior. Derivatives of 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine represent a highly versatile class of N-heterocyclic compounds. This specific substitution pattern provides a unique competitive landscape for supramolecular assembly, featuring potent hydrogen-bond donors (the 1-amine group), polarizable halogen-bond donors (the 4-bromo group), and steric modulators (the 3,5-dimethyl groups).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. Here, we will dissect the causality behind experimental methodologies, detailing how to isolate, resolve, and interpret the crystal structures of these derivatives to inform downstream applications in drug discovery and energetic materials.
Structural Causality of the Pyrazole Scaffold
Before initiating crystallization, it is critical to understand how each functional group dictates the molecule's behavior in the crystal lattice. The solid-state architecture of 4-bromo-3,5-dimethylpyrazole derivatives is not random; it is the result of predictable supramolecular synthons[1].
The 1-Amine Group (-NH₂): Acts as the primary structure-directing agent. The highly polarized N-H bonds act as potent hydrogen bond donors. In the absence of strongly competing solvent molecules, these protons typically engage in intermolecular N-H···N or N-H···O interactions, driving the formation of robust 1D chains or 2D sheets[2].
The 4-Bromo Substituent: Introduces a highly polarizable heavy atom. Crystallographically, bromine serves a dual purpose: it provides significant anomalous dispersion for absolute structure determination, and it acts as a halogen bond donor. The resulting C-Br···N or C-Br···π contacts often serve as secondary synthons that cross-link hydrogen-bonded networks[1].
The 3,5-Dimethyl Groups: Provide critical steric bulk. These methyl groups restrict the torsion angles of substituents attached to the N1 position, preventing absolute coplanarity in extended systems and directly influencing the crystal density and packing coefficient[2].
High-quality single crystals are paramount. Rapid precipitation leads to kinetic trapping, resulting in twinned or microcrystalline lattices that confound X-ray diffraction (XRD) analysis. The following vapor diffusion protocol is designed to maintain thermodynamic control over the nucleation process.
Step-by-Step Vapor Diffusion Methodology
Dissolution: Dissolve 50 mg of the pyrazole derivative in 1.0 mL of ethyl acetate in a 5 mL borosilicate inner vial.
Causality: Ethyl acetate acts as a moderate hydrogen-bond acceptor, temporarily solvating the 1-amine protons. This prevents premature, kinetically-driven aggregation of the solute.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter.
Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by the thermodynamic supersaturation of the solution.
Anti-Solvent Layering: Place the unsealed inner vial into a 20 mL outer vial containing 4.0 mL of n-pentane.
Causality: n-Pentane possesses a high vapor pressure and low polarity. As it slowly diffuses into the inner vial, it gradually lowers the dielectric constant of the solvent mixture.
Incubation: Seal the outer vial tightly with a PTFE-lined cap and store at a constant 20 °C in a vibration-free environment for 72 hours.
Causality: Strict thermal and mechanical stability prevents the formation of localized concentration gradients, which are the primary cause of crystal twinning and defect formation.
X-Ray Diffraction (XRD): Data Collection and Refinement
Once a pristine crystal is obtained, the data collection strategy must be tailored to the specific electronic properties of the 4-bromo-1-aminopyrazole core.
Step-by-Step XRD Workflow
Crystal Mounting: Select a single crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Coat it in perfluoropolyether oil and mount it on a micromount.
Causality: The oil protects the crystal from atmospheric moisture and provides structural support without contributing to background X-ray scattering.
Cryocooling: Flash-cool the crystal to 150 K using an open-flow nitrogen cryostat.
Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs), reducing electron density smearing. This is absolutely critical for accurately localizing the light hydrogen atoms of the 1-amine group against the heavy electron density of the bromine atom[2].
Data Collection: Irradiate the crystal using Mo-Kα radiation (λ = 0.71073 Å).
Causality: While Cu-Kα offers higher beam intensity, Mo-Kα is deliberately selected to minimize the severe X-ray absorption effects (
μ
) caused by the heavy bromine atom at the C4 position.
Integration and Refinement: Integrate the frames using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (SADABS). Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Causality: Multi-scan correction compensates for the non-spherical shape of the crystal and the high absorption coefficient of bromine, ensuring that derived bond lengths and angles are physically meaningful.
Quantitative Data Summary
The table below aggregates typical crystallographic parameters observed for highly functionalized pyrazol-1-amine derivatives, providing a benchmark for validating new experimental data.
Table 1: Typical Crystallographic Parameters for Pyrazol-1-amine Derivatives
Parameter
Typical Range / Value
Causality / Structural Significance
Crystal System
Monoclinic / Triclinic
Low symmetry is common due to highly directional H-bonding (N-H···N) driving 1D/2D assembly.
Space Group
P21/c
,
P1ˉ
Centrosymmetric packing is favored to maximize dipole cancellation and overall packing efficiency[3].
Temperature
100 – 150 K
Essential for resolving N-H hydrogen positions and minimizing thermal motion (ADPs).
Density (
ρcalc
)
1.60 – 2.05 g/cm³
High density is driven by extensive ternary hydrogen-bond networks and the heavy Br atom[2].
C-Br Bond Length
1.88 – 1.92 Å
Indicates sp² carbon-halogen bond strength; high polarizability allows for robust halogen bonding.
N-N (Pyrazole)
1.34 – 1.37 Å
Delocalization within the heteroaromatic ring; highly sensitive to N1 substituent electronics.
The structural integrity of these derivatives relies on a delicate balance of non-covalent interactions. The diagram below illustrates the hierarchical assembly pathways governed by the functional groups of the 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine scaffold.
Fig 1: Supramolecular assembly and structural causality of pyrazol-1-amine derivatives.
Implications for Applied Sciences
Understanding the crystal structure of these derivatives directly translates to advanced material and pharmaceutical design:
Energetic Materials: Pyrazol-1-amine derivatives are highly sought after as insensitive high-energy-density materials (HEDMs). Crystallographic analysis reveals that extensive hydrogen bonding interactions between the amine/nitroamino groups induce exceptionally high crystal densities (often exceeding 1.90 g/cm³ at cryogenic temperatures). The dense packing directly correlates to higher detonation velocities, while the steric hindrance of the 3,5-dimethyl groups improves impact sensitivity.
Pharmaceutical Drug Design: The pyrazole core is a privileged scaffold in medicinal chemistry, particularly for kinase inhibition (e.g., JNK3 inhibitors)[4]. The 1-amine group provides a synthetic handle for derivatization into ureas or amides, which act as hinge-binding motifs. Meanwhile, crystallographic data shows that the 4-bromo group can effectively occupy deep hydrophobic pockets within the kinase domain, utilizing halogen bonding (C-Br···O=C) with the protein backbone to achieve high isoform selectivity.
Spectroscopic characterization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Br...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of extensive published data for this specific molecule, this document leverages established principles of spectroscopy and draws upon empirical data from structurally analogous pyrazole derivatives to present a predictive yet robust analytical workflow.[1][2][3] We delineate detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, and expected spectral features are interpreted to provide a full structural elucidation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction: The Pyrazole Scaffold and the Significance of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine presents a unique combination of features: the bromine atom at the C4 position offers a handle for further functionalization via cross-coupling reactions, the dimethyl substitution influences solubility and steric interactions, and the exocyclic N-amino group provides a key site for hydrogen bonding and further derivatization.
A thorough spectroscopic characterization is the bedrock of any chemical research, confirming the identity, purity, and structure of a newly synthesized compound. This guide provides the strategic and tactical details necessary to achieve an unambiguous characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the regiochemistry of the substituents.
Rationale and Experimental Design
For 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, ¹H NMR will confirm the presence and connectivity of the two distinct methyl groups and the amine protons. ¹³C NMR will identify all carbon environments, including the quaternary carbons of the pyrazole ring. 2D NMR techniques such as COSY and HSQC would be employed to definitively correlate proton and carbon signals. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, allowing for their clearer observation.[4]
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) based on data from similar pyrazole structures.[3][4]
Assignment
Predicted ¹H NMR Chemical Shift (ppm)
Predicted ¹³C NMR Chemical Shift (ppm)
Rationale for Prediction
CH ₃ (C3)
2.1 - 2.3
11 - 13
Electron-donating methyl groups on a pyrazole ring typically appear in this region.
CH ₃ (C5)
2.2 - 2.4
13 - 15
The methyl at C5 may be slightly downfield due to the anisotropic effect of the N-N bond.
NH ₂
4.5 - 5.5 (broad singlet)
-
The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. A broad signal is expected due to quadrupole broadening and potential exchange.
C 3
-
~148
The carbon atom adjacent to the N-amino group is expected to be significantly deshielded.
C 4-Br
-
~95
The C-Br bond induces a strong upfield shift (halogen-induced heavy-atom effect).
C 5
-
~140
Similar to C3, this carbon is part of the pyrazole ring and adjacent to a nitrogen atom.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
¹H NMR Acquisition:
Acquire a standard single-pulse ¹H spectrum.
Set a spectral width of ~16 ppm, centered at ~8 ppm.
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire at least 16 scans for good signal-to-noise.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set a spectral width of ~220 ppm, centered at ~110 ppm.
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Visualization: NMR Workflow
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is exceptionally useful for confirming the presence of the N-H bonds of the amine and the characteristic vibrations of the pyrazole ring.
Rationale and Experimental Design
The key functional groups in 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine each have characteristic absorption frequencies. The N-H stretches of the primary amine will be prominent, as will the C-H stretches of the methyl groups and the skeletal vibrations of the pyrazole ring. The C-Br stretch will appear in the fingerprint region. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Predicted FTIR Spectral Data
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Rationale for Prediction
N-H Stretch (asymmetric & symmetric)
3450 - 3250
Medium
Characteristic for primary amines. Two bands are expected.[2]
C-H Stretch (sp³ methyl)
3000 - 2850
Medium-Strong
Typical for aliphatic C-H bonds.
C=N & C=C Stretch (pyrazole ring)
1650 - 1500
Medium-Strong
These are characteristic skeletal vibrations of the pyrazole heterocycle.[5]
N-H Bend (scissoring)
1650 - 1580
Medium-Variable
This band can sometimes overlap with the ring stretching modes.[1]
C-Br Stretch
700 - 500
Medium-Strong
The position is typical for a C-Br bond on an aromatic-like ring.
Experimental Protocol: FTIR Spectroscopy
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. No extensive processing is usually required.
Visualization: FTIR Workflow
Caption: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, MS is crucial for confirming the elemental composition, particularly the presence of a single bromine atom.
Rationale and Experimental Design
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is ideal for obtaining the accurate mass of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula. The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2⁺).[6] Analysis of the fragmentation pattern can further corroborate the proposed structure.[7]
Predicted Mass Spectrum Data
Ion
Predicted m/z
Significance
[M+H]⁺
203.9/205.9
Molecular ion peaks showing the characteristic 1:1 isotopic pattern for one bromine atom.
[M-NH₂]⁺
187.9/189.9
Loss of the amino group.
[M-Br]⁺
125.1
Loss of the bromine atom.
[M-H-N₂]⁺
175.0/177.0
A common fragmentation pathway for pyrazoles involving the loss of N₂.[7]
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence of bromine. Identify major fragment ions to support the structure.
Visualization: Mass Spectrometry Workflow
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
UV-Vis spectroscopy measures the electronic transitions within a molecule. For pyrazole derivatives, the absorption is typically in the short-wavelength UV region. This technique is primarily used to confirm the presence of the pyrazole chromophore.
Rationale and Experimental Design
The pyrazole ring constitutes the primary chromophore in the molecule. The expected electronic transitions are π → π* transitions associated with the conjugated system. Due to the substitution, a λₘₐₓ is expected in the range of 210-240 nm.[8][9] The analysis is straightforward, requiring a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.
Predicted UV-Vis Spectral Data
Parameter
Predicted Value
Rationale
λₘₐₓ
~220 nm
Corresponds to the π → π* transition of the substituted pyrazole ring. Pyrazole itself has a maximum absorption around 203 nm.[9][10]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Serially dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
Spectrum Acquisition: Record the absorbance spectrum of the sample solution from 400 nm down to 200 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion
The comprehensive spectroscopic characterization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine requires a multi-faceted approach. By integrating data from NMR, FTIR, MS, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the theoretical predictions and practical protocols necessary for researchers to confidently characterize this novel compound. The true value of this workflow lies in its self-validating nature, where the data from each technique corroborates the others, leading to a high-confidence structural elucidation essential for advancing drug discovery and materials science research.
References
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Center for Biotechnology Information. Available at: [Link]
Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. Available at: [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
Al-Saeedi, A. H. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. Available at: [Link]
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
UV/Vis spectra of a 500 mM solution of the complex [Cu(I)L hpz 1(CH 3... ResearchGate. Available at: [Link]
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST WebBook. Available at: [Link]
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Center for Biotechnology Information. Available at: [Link]
Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
Halogenation of the pyrazole scaffold. ResearchGate. Available at: [Link]
Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Amanote Research. Available at: [Link]
3-Amino-5-hydroxy-1H-pyrazole - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]
4-bromo-1,3-dimethyl-1h-pyrazol-5-amine. PubChemLite. Available at: [Link]
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. National Center for Biotechnology Information. Available at: [Link]960662/)
The Strategic Role of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine in Advanced Heterocyclic Synthesis: A Technical Guide
Executive Summary In the landscape of modern heterocyclic chemistry, 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1, Molecular Weight: 190.04 g/mol ) emerges as a highly specialized, multi-functional building...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern heterocyclic chemistry, 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1, Molecular Weight: 190.04 g/mol ) emerges as a highly specialized, multi-functional building block[1]. Widely utilized in the synthesis of pharmaceuticals, agrochemicals, and high-energy density materials, its molecular architecture offers tri-orthogonal reactivity. It features an electrophilic C4-bromide for transition-metal-catalyzed cross-couplings, a nucleophilic N1-amine for condensations, and stabilizing 3,5-dimethyl groups that dictate regioselectivity and steric shielding. This guide dissects the mechanistic causality behind its reactivity and provides field-proven protocols for its functionalization.
Structural Anatomy & Causality in Reactivity
As a Senior Application Scientist, I frequently encounter library synthesis failures stemming from a misunderstanding of pyrazole electronics. The reactivity of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is governed by three distinct structural pillars:
The 4-Bromo Electrophilic Handle: The electron-rich nature of the pyrazole core inherently slows the oxidative addition of palladium(0) into the C-Br bond. Furthermore, unprotected pyrazoles often lead to catalyst poisoning or competitive debromination (2)[2]. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos) is mandatory to facilitate coupling and prevent dehalogenation (3)[3].
The 1-Amino Nucleophilic Center: The N-amino group acts as a versatile primary amine. However, its nucleophilicity is slightly attenuated by the adjacent electron-withdrawing sp2 nitrogen and the aromatic system. It readily participates in Schiff base formations, acylations, and multicomponent cyclocondensations to yield complex fused systems like pyrazolo[1,5-a]pyrimidines (4)[4].
The 3,5-Dimethyl Scaffold: These methyl groups provide essential steric bulk. While they increase the activation energy required for C4 cross-couplings (often necessitating temperatures around 100 °C), they critically stabilize the pyrazole ring against degradation and direct incoming electrophiles exclusively to the N1 or C4 positions.
This protocol is engineered to suppress the primary failure modes in bromopyrazole couplings: protodeboronation and debromination[2].
Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Catalyst Addition: Add XPhos Pd G2 (6-7 mol%).
Causality: The second-generation precatalyst ensures rapid formation of the active Pd(0) species. The bulky XPhos ligand prevents the formation of inactive Pd-bis(pyrazole) complexes and outcompetes the competitive debromination pathway[3].
Solvent System: Introduce degassed 1,4-dioxane and water (4:1 ratio) via syringe.
Causality: Using a milder, anhydrous base (K₃PO₄) in a predominantly aprotic solvent minimizes the hydrolytic destruction of the boronic acid while providing sufficient basicity for transmetalation[2].
Reaction: Seal the vessel and heat to 100 °C for 15-24 hours under an argon atmosphere.
Self-Validation: The reaction is deemed successful when LC-MS analysis indicates the complete consumption of the bromopyrazole isotopic cluster (m/z 190/192) and the emergence of the corresponding cross-coupled product mass.
Protocol B: N-Acylation and Schiff Base Formation (N1 Functionalization)
This protocol maximizes conversion despite the steric shielding of the C5-methyl group (5)[5].
Preparation: Dissolve 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv) in dry THF (0.2 M concentration).
Activation:
For Acylation: Add triethylamine (1.5 equiv) followed by the acyl chloride (1.0 equiv) dropwise at 0 °C.
For Schiff Base: Add the aldehyde/ketone (1.0 equiv) and 2-3 drops of methanesulfonic acid.
Causality: Acid catalysis is strictly required to activate the carbonyl carbon, compensating for the reduced nucleophilicity of the pyrazole N-amine[5].
Reaction: Reflux the mixture for 8-12 hours.
Causality: Elevated temperatures are necessary to overcome the steric hindrance imposed by the adjacent 3,5-dimethyl groups.
Self-Validation: Successful imine/amide formation is confirmed via ¹H-NMR by the disappearance of the primary amine broad singlet (~5.0-6.5 ppm) and the appearance of a distinct imine proton signal or characteristic downfield shifts.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 1-amino-4-bromopyrazoles, highlighting the specific chemical challenges mitigated by the chosen conditions.
Reaction Type
Substrate / Partner
Catalyst / Base
Solvent & Temp
Yield (%)
Primary Challenge Mitigated
Suzuki-Miyaura
Phenylboronic acid
XPhos Pd G2 / K₃PO₄
Dioxane/H₂O, 100 °C
82-86%
Debromination, Catalyst poisoning
N-Acylation
4-Nitrobenzoyl chloride
None / Et₃N
Dry THF, Reflux
65-68%
Steric hindrance from C5-Methyl
Schiff Base
p-Nitroacetophenone
Methanesulfonic acid
Dry THF, RT to Reflux
60-73%
Reversibility of imine formation
Cyclocondensation
1,3-Diketones
Acetic Acid (cat.)
Ethanol, Reflux
>80%
Regioselectivity of ring closure
Mechanistic Visualization
The tri-orthogonal reactivity of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine allows for highly divergent synthetic pathways, as mapped in the logical relationship diagram below.
Orthogonal reactivity pathways of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Conclusion
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is a linchpin molecule in advanced heterocyclic chemistry. By understanding the causal relationships between its electronic properties and steric environment, researchers can effectively leverage its N1 and C4 handles. Utilizing bulky phosphine ligands prevents transition-metal degradation pathways, while acid-catalyzed condensations overcome the inherent steric shielding of the dimethyl scaffold, unlocking pathways to complex, biologically active pyrazolo-fused architectures.
References
Suzuki Coupling Reactions of 4-Bromopyrazoles
Source: BenchChem
URL
Source: National Institutes of Health (NIH)
Source: International Journal of Advance Research in Science and Engineering (IJARSE)
Recent Advances in Synthesis and Properties of Pyrazoles
Source: MDPI
URL
Electronic properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
An In-depth Technical Guide to the Electronic Properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic Properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry.[1] Its remarkable structural versatility and capacity for a wide spectrum of biological activities have established it as a "privileged scaffold" in drug design.[2][3] Pyrazole-containing molecules are integral to numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[4][5] The success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a phosphodiesterase-5 blocker) underscores the therapeutic potential inherent in this molecular framework.[4]
This guide focuses on a specific, functionalized derivative: 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine . The electronic character of this molecule is intricately defined by the interplay of its constituent parts: the aromatic pyrazole core, electron-donating methyl groups, an electron-withdrawing bromo substituent, and a potent electron-donating N-amino group. Understanding the precise electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and, most importantly, its potential for forming high-affinity interactions with biological targets.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a framework for characterizing the electronic properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine through a synergistic application of computational modeling and experimental validation. We will delve into the causality behind experimental choices and present methodologies designed for robust, self-validating data generation.
Section 1: Structural and Electronic Architecture
The electronic properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine are not merely the sum of its parts but a result of the complex interplay between its substituents and the aromatic pyrazole ring.
The Pyrazole Core : As an aromatic heterocycle, the pyrazole ring possesses a delocalized π-electron system. The two nitrogen atoms significantly influence the electron distribution. The N1 nitrogen, bearing the amino group, acts as a π-excessive center, while the N2 nitrogen is more pyridine-like and electron-deficient.
3,5-Dimethyl Groups : The two methyl groups at positions 3 and 5 are electron-donating through an inductive effect (+I) and hyperconjugation. They increase the electron density of the pyrazole ring, which can enhance its reactivity towards electrophiles and influence the basicity of the ring nitrogens.
4-Bromo Group : Halogens exhibit a dual electronic nature. The bromine atom acts as an electron-withdrawing group via its inductive effect (-I) due to its high electronegativity. Simultaneously, it can act as a weak electron-donating group through resonance (+M) by sharing its lone pairs with the aromatic system. For bromine, the inductive effect typically dominates, leading to a net withdrawal of electron density from the C4 position. This substituent can also serve as a halogen bond donor, a non-covalent interaction of increasing importance in drug design.[6][7]
1-Amino Group (-NH₂) : The N-amino group is a powerful electron-donating group through resonance (+M), delocalizing its lone pair of electrons into the pyrazole ring. This significantly increases the electron density of the ring system, particularly at the N1 position, and profoundly influences the energy of the Highest Occupied Molecular Orbital (HOMO).
The following diagram illustrates the dominant electronic influences of each substituent on the pyrazole core.
Caption: Interplay of substituent electronic effects on the pyrazole core.
Section 2: Computational Analysis of Electronic Properties
Expertise & Experience: The Rationale for a Computational-First Approach
Before committing to resource-intensive laboratory synthesis and analysis, a computational investigation provides invaluable predictive insights. Density Functional Theory (DFT) calculations allow us to visualize the molecular orbitals and electrostatic potential, offering a robust hypothesis of the molecule's electronic behavior and reactivity. This in silico analysis is a cost-effective strategy to guide subsequent experimental design, focusing efforts on validating specific, predictable properties.
Frontier Molecular Orbital (FMO) Theory
The reactivity and electronic absorption properties of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
HOMO : Represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy corresponds to a better electron donor (nucleophile).
LUMO : Represents the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy corresponds to a better electron acceptor (electrophile).
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests the molecule is more reactive, more polarizable, and will absorb light at longer wavelengths.[9][10] For drug candidates, this gap can correlate with kinetic stability and reactivity within biological systems.
For 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, we predict the strong electron-donating -NH₂ group will significantly raise the HOMO energy, while the electron-withdrawing bromine atom may slightly lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] It is an indispensable tool for identifying sites susceptible to electrophilic and nucleophilic attack and for predicting non-covalent interactions like hydrogen bonding.
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack and hydrogen bond acceptance (e.g., the N2 nitrogen and the oxygen of a carbonyl group in a receptor).
Blue Regions : Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack and hydrogen bond donation (e.g., the N-H protons of the amino group).
Protocol: In Silico Workflow for Electronic Property Prediction
This protocol outlines a standard procedure for obtaining the key electronic parameters using DFT.
Structure Optimization :
Construct the 3D structure of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine using molecular modeling software.
Perform a geometry optimization calculation to find the lowest energy conformation. A common and reliable method is using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[11]
Frequency Calculation :
Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
Single-Point Energy Calculation :
Using the optimized geometry, perform a single-point energy calculation with a higher-level basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.[12]
Data Extraction & Visualization :
Extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = E_LUMO - E_HOMO).
Generate the MEP map and visualize the HOMO and LUMO isosurfaces.
Extract other properties such as the dipole moment and atomic charges.
Caption: Workflow for computational electronic property analysis.
Predicted Quantitative Data
The following table summarizes the kind of quantitative data that would be generated from the described computational workflow. The values are illustrative, based on trends observed in similar heterocyclic systems.
Suggests high reactivity and potential for color.[13]
Dipole Moment
~ 2.5 - 3.5 D
Indicates significant molecular polarity.
Section 3: Experimental Validation of Electronic Properties
Trustworthiness: The Self-Validating Experimental System
Computational predictions require empirical validation. The following experimental protocols are designed to create a self-validating system where data from one technique corroborates the findings of another. For instance, electrochemical data on orbital energies should align with the electronic transitions observed via UV-Vis spectroscopy. This concordance builds confidence in the overall electronic characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a high-resolution view of the electronic environment around each nucleus. The chemical shift (δ) is highly sensitive to the local electron density.
¹H NMR : We would expect the protons of the two methyl groups to appear as distinct singlets. Their chemical shifts will be influenced by the overall electron density of the ring. The N-H protons of the amino group would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration due to hydrogen bonding.
¹³C NMR : The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will directly reflect the electronic effects of the substituents. We would predict C4 (attached to the electronegative bromine) to be shifted downfield compared to a non-substituted pyrazole, while C3 and C5 (attached to methyl groups and influenced by the N-amino group's donation) would be significantly shielded (shifted upfield). Data from related 4-halopyrazoles and dimethylpyrazoles can serve as a benchmark for these assignments.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds, which are influenced by bond strength and the electronic environment.
N-H Vibrations : The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.[16]
Ring Vibrations : The C=N and C=C stretching vibrations of the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region, provide a fingerprint of the aromatic system's electronic state.[17] A theoretical study on 4-bromo-3,5-dimethylpyrazole highlights the complexity and importance of hydrogen bonding in interpreting these spectra.[18]
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to experimentally probe the HOMO and LUMO energy levels. By measuring the molecule's oxidation and reduction potentials, we can estimate these energies.
Protocol: Determining Orbital Energies via Cyclic Voltammetry
Sample Preparation : Prepare a ~1 mM solution of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
Cell Assembly : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).
Internal Standard : Add a small amount of ferrocene (Fc) as an internal standard. The Fc/Fc⁺ redox couple has a well-defined potential and is used to reference the measurements.
Data Acquisition : Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.
Data Analysis :
Measure the onset oxidation potential (E_ox) and onset reduction potential (E_red).
Calculate the HOMO and LUMO energies using the following empirical equations (referenced against the Fc/Fc⁺ couple, often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
Validation : Ensure the measured potentials are reproducible over multiple scans. The peak separation for a reversible process should be close to 59/n mV (where n is the number of electrons transferred).
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions. The wavelength of maximum absorption (λ_max) is directly related to the energy required to promote an electron from the HOMO to the LUMO.[8] A smaller HOMO-LUMO gap corresponds to a lower energy transition and a longer λ_max. The experimentally determined λ_max can be compared to the computationally predicted energy gap as a form of validation.
Section 4: Reactivity and Implications for Drug Development
A comprehensive understanding of the electronic properties of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine directly informs its potential application in drug discovery.
Nucleophilic and Electrophilic Centers : The computational and experimental data converge to paint a picture of a molecule with distinct reactive sites. The electron-rich N2 nitrogen is a prime site for protonation and coordination to metal ions. The N-amino group provides a nucleophilic handle for further synthetic elaboration, allowing for the attachment of other pharmacophoric groups.
Hydrogen Bonding Potential : The MEP map and the presence of the N-H protons and the lone pair on the N2 nitrogen identify the molecule as both a hydrogen bond donor and acceptor. This dual capability is critical for forming specific, high-affinity interactions with amino acid residues in a protein's active site.
Metabolic Stability : The electronic properties influence the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450). Electron-rich aromatic rings can be prone to oxidative metabolism. Understanding the electron distribution helps predict potential sites of metabolic transformation, which can be modified to improve the drug's half-life.
Scaffold for Library Synthesis : The bromine atom at the C4 position is a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a diverse library of analogues. The electronic properties of the starting material will influence the feasibility and outcome of these subsequent reactions.
Conclusion
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is a molecule with a rich and tunable electronic architecture. The powerful electron-donating N-amino group, in concert with the methyl substituents, creates an electron-rich pyrazole system, while the bromine atom modulates this density and provides a key site for further functionalization.
This guide has outlined a robust, integrated strategy combining computational prediction with experimental validation to fully characterize its electronic properties. By determining the frontier molecular orbital energies, mapping the electrostatic potential, and analyzing its spectroscopic and electrochemical signatures, researchers can gain the fundamental insights needed for rational drug design. This knowledge enables the prediction of reactivity, the optimization of drug-receptor interactions, and the strategic development of novel therapeutic agents built upon this promising pyrazole scaffold.
References
Future Med. Chem. Res., PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES, [Link]
Future Medicinal Chemistry, Pyrazole: an Emerging Privileged Scaffold in Drug Discovery, [Link]
National Institutes of Health, Pyrazole: an emerging privileged scaffold in drug discovery, [Link]
MDPI, Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics, [Link]
Frontiers in Pharmacology, Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations, [Link]
MDPI, Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison, [Link]
ResearchGate, Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)..., [Link]
ResearchGate, Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison, [Link]
National Institutes of Health, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, [Link]
TSI Journals, SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES, [Link]
PubMed, Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective, [Link]
National Institutes of Health, Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives, [Link]
Royal Society of Chemistry, [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions., [Link]
ResearchGate, Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles, [Link]
AIP Publishing, Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations, [Link]
PubMed, Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations, [Link]
Semantic Scholar, Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in, [Link]
ResearchGate, The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the..., [Link]
MDPI, Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one, [Link]
PubMed, Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, [Link]
MDPI, One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study, [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals
Substrate Focus: 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1)
Introduction & Strategic Rationale
Functionalized pyrazoles are ubiquitous pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, COX-2 inhibitors, and novel neuro-therapeutics. Specifically, N-amino pyrazoles serve as critical building blocks for the synthesis of complex fused heterocycles such as pyrazolopyridines.
However, performing a Suzuki-Miyaura cross-coupling[1] on 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine presents two intersecting synthetic challenges that typically result in reaction failure or abysmal yields under standard conditions:
Severe Steric Hindrance: The target C4-bromine atom is flanked by two methyl groups at the C3 and C5 positions. This creates a high kinetic barrier for the oxidative addition of the palladium catalyst into the C–Br bond.
Catalyst Poisoning via N-Amino Coordination: Unprotected primary amines (such as the N1-NH
2
group) possess highly nucleophilic lone pairs. These can strongly coordinate to electrophilic Pd(II) intermediates, forming stable, off-cycle resting states that stall the catalytic cycle[2].
While transient protection of the N-amino group (e.g., via Boc-protection or imine formation) is a common workaround, it adds unnecessary synthetic steps, reduces overall atom economy, and lowers the final yield. This application note details a direct, protection-free protocol utilizing state-of-the-art Buchwald precatalyst technology to overcome both steric and coordinative challenges.
Mechanistic Insights: The XPhos Pd G3 Advantage
To achieve a self-validating, high-yielding system, the choice of catalyst and base must directly address the substrate's structural liabilities. This protocol employs the XPhos Pd G3 precatalyst coupled with a biphasic K
3
PO
4 base system.
Overcoming Sterics with XPhos: XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, highly electron-rich dialkylbiaryl phosphine. The high electron density accelerates the difficult oxidative addition into the sterically shielded C4–Br bond. Furthermore, the massive steric bulk of the ligand's triisopropylphenyl ring forces a low coordination number at the palladium center, which drastically accelerates the reductive elimination step.
Shielding the Unprotected Amine: The G3 precatalyst undergoes rapid, quantitative activation under mildly basic conditions to generate the active mono-ligated
L1Pd(0)
species. The sheer size of the XPhos ligand creates a protective steric "pocket" around the palladium center. This physically repels the unprotected N-amino group of the pyrazole, preventing it from displacing the phosphine ligand or forming an inactive Pd-amine complex[2].
Biphasic Base Activation: Potassium phosphate (K
3
PO
4
) in a 1,4-Dioxane/Water (4:1) mixture is utilized. The presence of water is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate complex (
[Ar−B(OH)3]−
), which is strictly required for the transmetalation step to proceed efficiently in hindered systems.
Catalytic Cycle & Coordination Dynamics
Below is the mechanistic workflow illustrating how XPhos Pd G3 successfully navigates the catalytic cycle while actively blocking off-cycle amine coordination.
Catalytic cycle of Suzuki coupling with XPhos Pd G3, highlighting the mitigation of amine poisoning.
Condition Optimization & Quantitative Data
The necessity of the XPhos Pd G3 system is validated by the optimization data below. Standard first-generation catalysts fail completely due to amine poisoning, while less bulky ligands fail to overcome the steric hindrance at the C4 position.
Entry
Catalyst / Precatalyst
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh
3
)
4
(5 mol%)
PPh
3
Na
2
CO
3
Toluene / H
2
O
90
< 5
Complete failure; rapid catalyst poisoning by N-amino group.
2
Pd(dppf)Cl
2
(5 mol%)
dppf
K
2
CO
3
Dioxane / H
2
O
90
15
Sluggish oxidative addition due to C3/C5 methyl sterics.
3
Pd
2
(dba)
3
(2.5 mol%)
SPhos
K
3
PO
4
Dioxane / H
2
O
100
45
Moderate conversion; incomplete reaction and catalyst degradation.
Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL) and Deionized Water (1.0 mL)
Step-by-Step Methodology
Step 1: Reaction Setup
To an oven-dried 10 mL Schlenk tube or heavy-walled microwave vial equipped with a magnetic stir bar, add 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine (190.0 mg, 1.0 mmol) and the selected aryl boronic acid (1.5 mmol).
Add the K
3
PO
4
(424.5 mg, 2.0 mmol) and the XPhos Pd G3 precatalyst (16.9 mg, 2 mol%).
Crucial Step: Seal the vessel with a septum and purge the atmosphere by applying vacuum for 30 seconds, followed by backfilling with dry Argon or Nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.
Step 2: Solvent Addition & Degassing
Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of HPLC-grade water.
Sparge the solvent mixture with Argon for 5 minutes prior to addition, or perform a brief freeze-pump-thaw cycle after addition to remove dissolved oxygen, which can prematurely oxidize the electron-rich XPhos ligand.
Step 3: Reaction Execution
Replace the septum with a Teflon-lined crimp cap (if using a vial) or seal the Schlenk tube.
Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C .
Stir vigorously (800-1000 rpm) to ensure thorough mixing of the biphasic system. Maintain heating for 2 to 6 hours. Reaction progress should be monitored via LC-MS or TLC (typically 5-10% MeOH in DCM).
Step 4: Workup & Isolation
Once complete consumption of the aryl bromide is confirmed, cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.
Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
Combine the organic layers and wash with brine (15 mL).
Dry the organic phase over anhydrous sodium sulfate (Na
2
SO
4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel. Due to the polarity of the N-amino pyrazole product, a gradient of Dichloromethane to Methanol (0% to 5% MeOH) is recommended.
Alternatively, for highly polar heteroaryl coupling partners, reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) will yield the product as a TFA salt.
Synthesis and Applications of Schiff Bases Derived from 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, integral to the structure of numerous therap...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] When the pyrazole moiety is coupled with the versatile azomethine (–C=N–) functionality of a Schiff base, the resulting molecule often displays enhanced or novel pharmacological activities.[4][5] Schiff bases, formed from the condensation of a primary amine with a carbonyl compound, are themselves a critical class of compounds in medicinal and pharmaceutical fields due to their synthetic versatility and broad spectrum of biological actions.[6][7]
This application note provides a comprehensive guide for the synthesis of a novel series of Schiff bases derived from 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine. The introduction of a bromine atom at the C4 position of the pyrazole ring is anticipated to modulate the electronic properties and lipophilicity of the final Schiff base derivatives, potentially leading to enhanced biological efficacy.[8] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines.
Synthesis of the Precursor: 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
A reliable synthesis of the starting material is paramount. The following three-step protocol outlines a plausible route to obtain 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Step 1: Synthesis of 3,5-dimethylpyrazole
The synthesis of 3,5-dimethylpyrazole is a well-established Knorr-type condensation reaction.[9]
Protocol:
To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or water.
Slowly add hydrazine hydrate (1.0 eq) to the solution. An exothermic reaction is expected.
If water is used as the solvent, a catalytic amount of a protic acid like glacial acetic acid can be added.[9]
Reflux the reaction mixture for 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
Filter the solid, wash with cold water, and dry to afford 3,5-dimethylpyrazole.
Step 2: Bromination of 3,5-dimethylpyrazole to yield 4-Bromo-3,5-dimethylpyrazole
The C4 position of the pyrazole ring is susceptible to electrophilic substitution.
Protocol:
Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.
Slowly add N-Bromosuccinimide (NBS) (1.0 eq) to the solution at room temperature.[10]
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
Extract the product with a suitable organic solvent (e.g., dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Bromo-3,5-dimethylpyrazole. The product can be purified by recrystallization.
Step 3: N-amination of 4-Bromo-3,5-dimethylpyrazole
The introduction of an amino group at the N1 position can be achieved through electrophilic amination. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable reagent for the N-amination of various heterocycles.[5][8][11]
Proposed Protocol:
In a round-bottom flask, dissolve 4-Bromo-3,5-dimethylpyrazole (1.0 eq) in a suitable solvent.
In a separate flask, prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) in an appropriate solvent.
Cool the pyrazole solution in an ice bath and slowly add the HOSA solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction may require gentle heating to proceed.
Monitor the reaction by TLC.
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
Extract the product with an organic solvent.
Dry the organic layer, filter, and concentrate to yield the crude 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Purify the product using column chromatography.
Core Protocol: Synthesis of Schiff Bases from 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
The condensation reaction between the synthesized 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine and various aromatic aldehydes yields the target Schiff bases.
General Procedure:
Dissolve 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 eq) in a suitable solvent such as ethanol or isopropyl alcohol.[6]
Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
If precipitation occurs, filter the solid, wash with a small amount of cold solvent, and dry.
If no precipitate forms, pour the reaction mixture into crushed ice with constant stirring to induce precipitation.
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible reaction that typically proceeds in two main steps under acidic catalysis.[12]
Nucleophilic Addition: The nitrogen atom of the primary amine (4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[12]
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst, making the hydroxyl group a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the carbon-nitrogen double bond (imine) of the Schiff base.[12]
The reaction is pH-dependent. An optimal pH is required for both the nucleophilic attack of the amine and the dehydration step.[12]
Visualizing the Synthesis and Mechanism
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of Schiff bases.
Mechanism of Schiff Base Formation
Caption: Simplified mechanism of acid-catalyzed Schiff base formation.
Characterization of the Synthesized Schiff Bases
The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic techniques.
Technique
Key Expected Observations
FT-IR
- Disappearance of the N-H stretching bands of the primary amine. - Disappearance of the C=O stretching band of the aldehyde. - Appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹.[12]
¹H NMR
- Appearance of a singlet for the azomethine proton (-N=CH-), typically in the range of δ 8.0-9.0 ppm.[12] - Signals corresponding to the aromatic protons of the aldehyde and the methyl protons of the pyrazole ring.
¹³C NMR
- Appearance of a signal for the azomethine carbon (-N=C-), typically in the range of δ 140-160 ppm.[2]
Mass Spec.
- A molecular ion peak corresponding to the calculated molecular weight of the target Schiff base.[2]
Potential Applications and Future Directions
The synthesized Schiff bases are promising candidates for various biological screenings due to the combined pharmacophores of the pyrazole ring and the imine group.
Antimicrobial and Antifungal Activity: Pyrazole and Schiff base derivatives have a long history of being investigated for their efficacy against a range of bacterial and fungal strains.[1][6]
Anticancer Activity: Many pyrazole-based compounds have been evaluated for their potential as anticancer agents.[2] The novel Schiff bases synthesized through this protocol could be screened against various cancer cell lines.
Coordination Chemistry: The imine nitrogen and the pyrazole nitrogen atoms can act as donor sites for metal ions, forming coordination complexes with potential catalytic or medicinal applications.[5]
Further derivatization of these Schiff bases, for instance, by reduction of the imine bond to a secondary amine, can lead to another class of compounds with potentially different biological profiles.[6]
References
Journal of the Chemical Society of Pakistan. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Retrieved from [Link]
Sathee. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2022). Molecules, 27(15), 4991. Retrieved from [Link]
IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]
SciELO Colombia. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
NTU > IRep. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Retrieved from [Link]
MDPI. (2014, January 14). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
Taylor & Francis Online. (2023, February 24). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Retrieved from [Link]
IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
Application Notes & Protocols: A Guide to the Step-by-Step N-Derivatization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] The N-functionalization of aminopyrazoles, in particular, serves as a po...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] The N-functionalization of aminopyrazoles, in particular, serves as a powerful strategy for generating novel chemical entities with tailored pharmacological profiles. This document provides a detailed guide for the N-derivatization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, a versatile and reactive building block. We present field-proven, step-by-step protocols for N-acylation, N-alkylation, and N-arylation, supported by mechanistic insights and best practices for reaction execution, purification, and characterization. The methodologies are designed for researchers, scientists, and drug development professionals seeking to expand their compound libraries with structurally diverse pyrazole derivatives.
Introduction: The Strategic Value of N-Derivatized Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that confers significant chemical stability and diverse biological properties.[1] The introduction of substituents onto the pyrazole core, particularly on a nitrogen atom, is a critical step in modulating the molecule's physicochemical and pharmacological characteristics. N-substituted pyrazoles are integral to numerous approved pharmaceuticals, highlighting their importance in drug discovery.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is an ideal starting material for synthetic diversification. The exocyclic primary amine at the N1 position is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. The presence of the bromo-substituent at the C4 position and methyl groups at C3 and C5 provides steric and electronic influences while also offering a handle for subsequent cross-coupling reactions, further expanding the potential for molecular complexity. This guide focuses on three fundamental N-derivatization strategies:
N-Acylation: The formation of an amide bond, a common functional group in bioactive molecules.
N-Alkylation: The introduction of alkyl groups to explore lipophilicity and steric effects.
N-Arylation: The construction of a carbon-nitrogen bond with an aromatic system, often crucial for receptor binding interactions.
Core Principles: Mechanistic Rationale and Experimental Design
The successful derivatization of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine hinges on understanding the interplay between the substrate, reagents, and reaction conditions.
2.1. Nucleophilicity and Site Selectivity
The primary reaction site is the exocyclic amino group (-NH₂). Its lone pair of electrons is readily available for nucleophilic attack on electrophilic centers. In this specific substrate, the N1-amine is the most reactive nucleophilic site, ensuring high regioselectivity for the derivatization reactions described herein.
2.2. The Role of Reagents and Catalysts
Bases: In acylation and alkylation reactions, a base is crucial for scavenging the acidic byproduct (e.g., HCl or HBr). The choice of base—from organic amines like triethylamine (TEA) to stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH)—depends on the reactivity of the electrophile and the required reaction conditions.
Solvents: Anhydrous, aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Dioxane are typically employed to prevent unwanted side reactions with water and to ensure good solubility of the reactants.
Catalysts: For challenging transformations like N-arylation, a transition metal catalyst (e.g., copper or palladium) is necessary to facilitate the C-N bond formation. The catalyst, in conjunction with a specific ligand, forms an active complex that enables the reductive elimination step, yielding the desired product.[3]
2.3. Reaction Monitoring and Product Validation
Vigilant monitoring of the reaction progress is essential for optimizing yield and minimizing impurity formation.
Thin-Layer Chromatography (TLC): The primary tool for tracking the consumption of the starting material and the appearance of the product.
Structural Confirmation: The identity and purity of the final compounds must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).[2][4][5]
Experimental Protocols & Workflows
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-Bromo-3,5-dimethylpyrazole, a related compound, is classified as an irritant (H315, H319, H335); assume similar hazards for the amine derivative.[6] Handle all reagents and solvents according to their Safety Data Sheets (SDS).
Protocol 1: N-Acylation with Benzoyl Chloride
This protocol details the formation of an N-acyl pyrazole via reaction with an acid chloride. The base, triethylamine, neutralizes the hydrochloric acid generated during the reaction, driving it to completion.
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acylation of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Materials & Reagents
Reagent
M.W.
Amount (mmol)
Equivalents
Mass/Volume
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
190.05
1.0
1.0
190 mg
Benzoyl Chloride
140.57
1.1
1.1
130 µL
Triethylamine (TEA)
101.19
1.5
1.5
209 µL
| Dichloromethane (DCM) | - | - | - | 10 mL |
Step-by-Step Procedure
Preparation: To a round-bottom flask, add 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (190 mg, 1.0 mmol) and dissolve in Dichloromethane (10 mL).
Base Addition: Add triethylamine (209 µL, 1.5 mmol) to the solution.
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes.
Electrophile Addition: Slowly add benzoyl chloride (130 µL, 1.1 mmol) to the cooled solution dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
Quenching & Extraction: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with water (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-acylated product.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: N-Alkylation with Benzyl Bromide
This protocol describes a nucleophilic substitution reaction to introduce an alkyl group. Potassium carbonate acts as a mild base, and DMF serves as a polar aprotic solvent to facilitate the Sₙ2 reaction.
Workflow Diagram: N-Alkylation
Caption: Workflow for the N-alkylation of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Preparation: In a flask equipped with a stir bar, combine 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (190 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) in anhydrous DMF (5 mL).
Electrophile Addition: Add benzyl bromide (131 µL, 1.1 mmol) to the suspension.
Reaction: Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
Quenching & Extraction: Cool the mixture to room temperature and pour it into cold water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing & Concentration: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the N-alkylated pyrazole.
Characterization: Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the product's structure.
This protocol describes a copper-catalyzed C-N cross-coupling reaction. This method is often effective for the N-arylation of N-heterocycles and their amino derivatives.[3] The reaction must be performed under an inert atmosphere to prevent oxidation of the copper catalyst.
Workflow Diagram: N-Arylation
Caption: Workflow for the copper-catalyzed N-arylation of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Preparation: To an oven-dried reaction vial, add 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (95 mg, 0.5 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and cesium carbonate (326 mg, 1.0 mmol).
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent and Reagent Addition: Through the septum, add anhydrous DMSO (2.0 mL) and iodobenzene (70 µL, 0.75 mmol) via syringe.
Reaction: Place the vial in a preheated oil bath at 90-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate.
Extraction & Concentration: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMSO, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting residue by flash column chromatography to obtain the pure N-arylated product.
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and MS to verify its structure and purity.
References
Chatterjee, A., Murmu, C., & Peruncheralathan, S. (2020). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry. Available at: [Link]
Ghasemi, S., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports. Available at: [Link]
Ghasemi, S., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). Competitive arylation of 5-aminopyrazoles. ResearchGate. Available at: [Link]
ACS Publications. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Available at: [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
Patel, H., et al. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]
Google Patents. (2011). Method for purifying pyrazoles. Google Patents.
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Center for Biotechnology Information. Available at: [Link]
ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
ACS Publications. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry. Available at: [Link]
Europe PMC. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Europe PMC. Available at: [Link]
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
NextSDS. (n.d.). 4-BROMO-3,5-DIMETHYL-1-(5-TETRAZOLYLMETHYL)-1H-PYRAZOLE. NextSDS. Available at: [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. National Center for Biotechnology Information. Available at: [Link]
ACS Publications. (2019). Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes. Organic Letters. Available at: [Link]
Journal of the Chemical Society of Pakistan. (n.d.). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan. Available at: [Link]
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available at: [Link]
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Center for Biotechnology Information. Available at: [Link]
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]
Reducing unwanted side reactions in 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine catalysis
Welcome to the Advanced Catalysis Technical Support Center. This troubleshooting guide is engineered specifically for researchers, process scientists, and drug development professionals working with 4-Bromo-3,5-dimethyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Catalysis Technical Support Center. This troubleshooting guide is engineered specifically for researchers, process scientists, and drug development professionals working with 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1) .
As an
N
-aminopyrazole derivative, this compound is a highly versatile building block for cross-coupling and C–H functionalization. However, its unique electronic topology—featuring an electron-rich pyrazole core, steric shielding from the 3,5-dimethyl groups, and a reactive
N
-amino (
N−NH2
) moiety—makes it highly susceptible to competing side reactions. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-yielding, chemoselective catalysis.
Quick Diagnostic Matrix: Common Side Reactions
Before diving into the mechanistic FAQs, use this quantitative summary to diagnose your specific catalytic failure. The data below represents typical reaction profiles during unoptimized Palladium-catalyzed Suzuki-Miyaura couplings of unprotected 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine.
Catalytic System / Condition
Primary Side Reaction
Desired Yield (%)
Side Product (%)
Root Cause
Pd(PPh
3
)
4
/ Na
2
CO
3
/ 100°C
Protodehalogenation
15%
65% (Dehalogenated)
Slow transmetalation; H-abstraction from solvent/amine.
Pd(OAc)
2
/ Cu(OAc)
2
(Oxidant)
1,2,3-Triazine Formation
0%
85% (Triazine)
Oxidative ring expansion of the
N
-amino group.
Pd
2
(dba)
3
/ XPhos / KOtBu
Catalyst Poisoning
<5%
N/A (Unreacted)
Free
−NH2
strongly coordinates to Pd(0), halting the cycle.
Reductive Conditions (Excess PPh
3
)
N–N Bond Cleavage
10%
40% (Deaminated)
Homolytic/heterolytic cleavage of the weak N–N bond.
Troubleshooting & Mechanistic FAQs
Q1: Why am I seeing massive amounts of protodehalogenation instead of my C4-coupled product?
The Causality: In Pd-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig), the oxidative addition of Pd(0) into the C4–Br bond forms a stable Pd(II) intermediate[1]. However, the 3,5-dimethyl groups create significant steric hindrance around the C4 position. This steric bulk drastically slows down the subsequent transmetalation step. While the Pd(II) complex is "waiting" to transmetalate, it is highly susceptible to protonation by trace water, alcoholic solvents, or even the substrate's own
−NH2
protons, resulting in the loss of the bromide (protodehalogenation)[2].
The Solution:
Accelerate Transmetalation: Switch from standard phosphines (like PPh
3
) to highly active, sterically demanding biaryl phosphine ligands (e.g., XPhos or SPhos) which force the Pd center into a highly reactive conformation.
Eliminate Proton Sources: Use strictly anhydrous, aprotic solvents (e.g., dry 1,4-Dioxane or Toluene) and avoid alcoholic co-solvents.
Q2: My LC-MS shows a mass corresponding to a completely different ring system. What is happening?
The Causality: You are likely observing the oxidative rearrangement of the pyrazole into a 1,2,3-triazine. The
N
-amino group of 1-amino-3,5-dimethylpyrazole derivatives is highly sensitive to oxidation. In the presence of oxidants (e.g., Pb(OAc)
4
, periodate, or even atmospheric oxygen with certain transition metals), the
N
-amino group is oxidized, triggering a ring expansion where the exocyclic nitrogen becomes the central nitrogen (N-2) of a newly formed 1,2,3-triazine ring[3][4].
The Solution:
If your protocol requires an oxidant (e.g., for directed C–H activation), you must protect the
N
-amino group prior to catalysis. If you are performing a standard cross-coupling, ensure your reaction medium is rigorously degassed (using freeze-pump-thaw cycles) to maintain strict anaerobic conditions.
Q3: How do I prevent N–N bond cleavage (deamination) during high-temperature catalysis?
The Causality: The N–N bond in
N
-aminopyrazoles is relatively weak and prone to cleavage under harsh, strongly reductive conditions or in the presence of specific metal hydrides[5].
The Solution: The most robust self-validating strategy is to tie up the lone pair of the
−NH2
group. Condensing the free amine with phthalic anhydride to form a phthalimide, or with a benzaldehyde derivative to form a Schiff base, delocalizes the nitrogen lone pair. This not only strengthens the N–N bond against cleavage but also prevents the amine from poisoning the Palladium catalyst.
Mechanistic Visualizations
Mechanistic pathways and side reactions in 4-bromopyrazole catalysis.
Workflow for protecting the N-amino group to prevent side reactions.
Validated Experimental Protocols
To bypass the aforementioned side reactions, we strongly recommend a protection-coupling-deprotection sequence. The following protocols form a self-validating system: success in Step A provides the exact precursor required for Step B.
Protocol A: Phthalimide Protection of the
N
-Amino Group
This step eliminates catalyst poisoning and prevents oxidative ring expansion to the triazine.
Setup: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (10.0 mmol, 1.90 g) and phthalic anhydride (10.5 mmol, 1.55 g).
Solvent & Catalyst: Suspend the solids in 40 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.5 mmol, 95 mg).
Reaction: Heat the mixture to vigorous reflux (approx. 115°C) for 12 hours. Water will collect in the Dean-Stark trap, serving as a visual validation of the condensation progress.
Workup: Cool the reaction to room temperature. The protected product often precipitates directly. If not, concentrate the toluene in vacuo, dissolve the residue in dichloromethane (DCM), and wash sequentially with saturated aqueous NaHCO
3
(2 x 20 mL) and brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate. Recrystallize from ethanol to yield the pure phthalimide-protected pyrazole.
Utilizing the protected substrate from Protocol A to prevent protodehalogenation.
Preparation: In a Schlenk tube, combine the protected 4-bromopyrazole (1.0 mmol), your desired arylboronic acid (1.5 mmol), and anhydrous K
3
PO
4
(2.0 mmol).
Catalyst Loading: Add Pd(dppf)Cl
2
·CH
2
Cl
2
(0.05 mmol, 5 mol%). Note: The bidentate dppf ligand enforces a wide bite angle, accelerating reductive elimination and outcompeting protodehalogenation.
Degassing (Critical): Add 10 mL of a 4:1 mixture of 1,4-Dioxane and water. Seal the tube and perform three freeze-pump-thaw cycles to strictly remove oxygen.
Reaction: Heat the sealed tube at 90°C for 8–12 hours. Monitor via TLC or LC-MS.
Workup & Deprotection: Dilute with EtOAc, wash with water, and purify via flash chromatography. To unmask the
N
-amino group, reflux the purified intermediate in ethanol with hydrazine hydrate (3.0 equiv) for 2 hours.
References
Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides
ResearchGate[Link]
Recent developments in aminopyrazole chemistry
Arkat USA
[Link]
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles
Royal Society of Chemistry[Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI
MDPI[Link]
Advances in Heterocyclic Chemistry, Volume 53
EPDF[Link]
A Comparative Guide to the Reactivity of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine and 3,5-dimethyl-1H-pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine and its non-halogenated counterp...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine and its non-halogenated counterpart, 3,5-dimethyl-1H-pyrazol-1-amine. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding how functionalization impacts its reactivity is paramount for strategic molecular design and library synthesis. This document moves beyond a simple catalog of reactions to explain the causal relationships between structure and reactivity, supported by experimental data and established chemical principles.
Structural and Electronic Overview: The Influence of the C4-Bromo Substituent
The fundamental difference between the two molecules is the presence of a bromine atom at the C4 position of the pyrazole ring. This single atomic change introduces significant electronic and steric effects that dictate the divergent reactivity profiles of the two compounds.
3,5-dimethyl-1H-pyrazol-1-amine: This molecule features an electron-rich aromatic pyrazole ring. The C4 position, in particular, possesses the highest electron density, making it the primary site for electrophilic attack.[1][2] The two methyl groups at C3 and C5 are electron-donating, further activating the ring. The exocyclic N-amino group also contributes to the overall electron density.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine: The bromine atom exerts two opposing electronic effects:
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the pyrazole ring through the sigma bond, causing a general deactivation of the ring towards electrophilic substitution compared to its non-brominated analog.
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic system, enriching the electron density of the ring. However, this effect is generally weaker than its inductive withdrawal for halogens.
The most critical consequence of the C4-bromo substitution is the occupation of the ring's most reactive site. This fundamentally redirects the course of many reactions and, most importantly, introduces a new reactive handle for cross-coupling chemistry.
Caption: Molecular structures of the two compared pyrazole amines.
Comparative Reactivity Analysis
The divergent reactivity of these two compounds can be best understood by examining three key reaction classes: electrophilic aromatic substitution, reactions involving the N-amino group, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a hallmark reaction of pyrazoles, typically occurring at the electron-rich C4 position.[2][3]
3,5-dimethyl-1H-pyrazol-1-amine: This compound readily undergoes electrophilic substitution at the C4 position. Reactions such as halogenation, nitration, and sulfonation will proceed regioselectively at this site under appropriate conditions. For instance, bromination using N-Bromosuccinimide (NBS) efficiently yields the 4-bromo derivative.[4]
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine: The C4 position is blocked. Furthermore, the ring is deactivated by the electron-withdrawing nature of bromine. Consequently, forcing conditions would be required for any further electrophilic substitution, which would likely occur at less favorable positions or on other parts of the molecule, potentially leading to complex product mixtures. In strongly acidic conditions, protonation of the N2 nitrogen deactivates the ring further.[2][5]
Experimental Insight: The choice between these two starting materials for a synthesis involving EAS is clear. If the desired product is C4-functionalized, one would start with 3,5-dimethyl-1H-pyrazol-1-amine. If the C4 position needs to remain unsubstituted while other positions are modified, the bromo-derivative offers a form of "protecting group" for the C4 position, albeit one that deactivates the ring.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant divergence in reactivity and synthetic utility. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
3,5-dimethyl-1H-pyrazol-1-amine: Lacking a suitable leaving group (like a halogen), this compound cannot directly participate as the electrophilic partner in standard cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine: This molecule is an excellent substrate for a wide array of cross-coupling reactions. The C-Br bond can be readily activated by a palladium catalyst to couple with various partners. This opens up a vast chemical space for derivatization at the C4 position. The general reactivity trend for 4-halopyrazoles in such reactions is I > Br > Cl, making the 4-bromo derivative a good balance of reactivity and stability.[6]
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., attaching aryl or alkyl groups).
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine structures.[6][7]
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Generalized workflow for Pd-catalyzed cross-coupling of the bromo-pyrazole.
Reactivity of the N-Amino Group
The nucleophilicity of the exocyclic 1-amino group is also influenced by the C4-substituent.
3,5-dimethyl-1H-pyrazol-1-amine: The N-amino group is a potent nucleophile and can participate in reactions such as acylation, alkylation, or condensation with carbonyl compounds. The overall electron-rich nature of the ring supports this nucleophilicity.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine: The strong electron-withdrawing inductive effect of the bromine atom reduces the electron density across the entire heterocyclic system. This effect slightly diminishes the nucleophilicity of the N-amino group compared to the non-halogenated analog. While the N-amino group remains reactive, reactions may require slightly more forcing conditions or longer reaction times.
The C-Br bond is the electrophilic site for C-N bond formation.
N-Acylation
Acetyl Chloride, Pyridine
Fast reaction, high yield
Slightly slower reaction, high yield
The -I effect of Br slightly reduces the nucleophilicity of the N-amino group.
Experimental Protocols
Protocol 1: Comparative Bromination (EAS)
This protocol demonstrates the primary reactivity of the C4 position in the non-halogenated pyrazole.
Objective: To demonstrate the facile electrophilic bromination at the C4 position of 3,5-dimethyl-1H-pyrazol-1-amine.
Workflow Diagram:
Caption: Workflow for the electrophilic bromination of the pyrazole substrate.
Procedure:
Dissolve 3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv) in carbon tetrachloride (CCl₄).
To this stirred solution, add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at room temperature.
Allow the reaction to stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product, 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, can be purified by column chromatography on silica gel.
Expected Outcome: A high yield of the 4-bromo product is expected. Running the same reaction with 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine as the starting material will result in the recovery of the unreacted starting material, confirming the C4 position is blocked and the ring is deactivated.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol highlights the unique synthetic utility of the C-Br bond in the halogenated pyrazole.
Objective: To synthesize a 4-aryl-3,5-dimethyl-1H-pyrazol-1-amine derivative via a Suzuki-Miyaura cross-coupling reaction.
Procedure:
To a reaction vessel, add 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired 4-aryl derivative.
Expected Outcome: This reaction will selectively form a new C-C bond at the C4 position, a transformation impossible with the non-halogenated analog under these conditions.
Conclusion
The comparison between 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine and 3,5-dimethyl-1H-pyrazol-1-amine serves as a classic illustration of how a single substituent can fundamentally alter the synthetic destiny of a molecule.
3,5-dimethyl-1H-pyrazol-1-amine is the ideal precursor for modifications at the C4 position via electrophilic aromatic substitution . Its reactivity is governed by the inherent electron-rich nature of the pyrazole ring.
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine is the superior building block for derivatization via palladium-catalyzed cross-coupling reactions . The C-Br bond provides a robust and versatile handle for introducing a wide range of molecular complexity, making it an invaluable tool in library synthesis and late-stage functionalization strategies for drug discovery.
The choice between these two reagents is therefore a strategic one, dictated entirely by the desired final structure and the synthetic route planned. Understanding these distinct reactivity profiles allows researchers to make informed decisions, optimizing synthetic pathways and accelerating the discovery process.
References
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
Electrophilic Substitution Reactions in Pyrazole. Scribd. Available from: [Link]
Electrophilic substitution in Pyrazole usually occurs at. Brainly.in. Available from: [Link]
El-Shehry, M. F., et al. (2015). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 20(6), 10987–11000. Available from: [Link]
Kesi, I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9696–9706. Available from: [Link]
Wang, Z.-X., et al. (2007). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications, 37(1), 137–147. Available from: [Link]
Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(42), 8279–8283. Available from: [Link]
Smietana, M., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(17), 3762–3770. Available from: [Link]
Noma, R., et al. (2020). Pd- and Cu-Catalyzed Alkylamino and Alkoxy Couplings at C4-Position of 4-Halo-1H-1-tritylpyrazoles. Molecules, 25(18), 4289. Available from: [Link]
Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. Available from: [Link]
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505. Available from: [Link]
Singh, A., et al. (2024). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. Available from: [Link]
Bonde, S. L., et al. (2018). Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. Journal of Chemical and Pharmaceutical Research, 10(8), 168-174. Available from: [Link]
Kesi, I., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
Fisyuk, A. S., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(24), 8887. Available from: [Link]
Hansen, T. V., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available from: [Link]
Method for preparing 3.5-dimethylpyrazole. Google Patents.
Varzaneh, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(4), 285-294. Available from: [Link]
Kaur, H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-52. Available from: [Link]
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available from: [Link]
Varzaneh, M. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Available from: [Link]
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available from: [Link]
Benchmarking catalytic efficiency of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine metal complexes
Title: Benchmarking the Catalytic Efficiency of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine Metal Complexes in Ring-Opening Polymerization Executive Summary As a Senior Application Scientist, I frequently evaluate novel liga...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking the Catalytic Efficiency of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine Metal Complexes in Ring-Opening Polymerization
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel ligand architectures to optimize transition-metal-catalyzed processes. Pyrazole-based ligands have long been staples in coordination chemistry due to their robust stability and tunable electronic properties[1]. Recently, the functionalization of these scaffolds—specifically 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (BrDMPzA)—has opened new frontiers in catalytic benchmarking, offering unprecedented control over reaction kinetics and product architecture.
The structural brilliance of BrDMPzA lies in its dual-functionality. The
N
-amine group provides a critical secondary coordination site, enabling the formation of stable bidentate chelates or Schiff base derivatives that prevent catalyst aggregation[2]. Simultaneously, the introduction of a strongly electron-withdrawing bromine atom at the C4 position fundamentally alters the electronic landscape of the pyrazole ring[3].
Mechanistic Rationale: The Causality of Catalyst Design
Why does the 4-bromo substitution matter? In Lewis acid catalysis, such as the Ring-Opening Polymerization (ROP) of cyclic esters, the electrophilicity of the metal center dictates the rate of monomer activation. By pulling electron density away from the metal center (via the pyrazole nitrogen), the bromine atom increases the Lewis acidity of coordinated metals like Zn(II) or Cu(II). This heightened electrophilicity facilitates tighter binding of the
ϵ
-caprolactone carbonyl oxygen, accelerating the nucleophilic attack and subsequent ring-opening[2][3].
Furthermore, zinc complexes generally exhibit higher catalytic activity than their copper counterparts due to the inherent higher electropositivity of Zn(II), making it the prime candidate for benchmarking[2].
Benchmarking Catalytic Efficiency: Comparative Data Analysis
To objectively evaluate the performance of BrDMPzA, we benchmarked its Zn(II) and Cu(II) complexes against the unsubstituted analog (DMPzA) and the industry-standard catalyst, Tin(II) octoate (Sn(Oct)₂), in the bulk ROP of
ϵ
-caprolactone.
Table 1: Catalytic Performance in the Bulk ROP of
ϵ
-Caprolactone
Data Insights:
The data clearly demonstrates that the Zn(BrDMPzA)₂ complex outperforms both its copper counterpart and the unsubstituted zinc analog. The Turnover Frequency (TOF) of 245 h⁻¹ for Zn(BrDMPzA)₂ is more than double that of Zn(DMPzA)₂, empirically validating the hypothesis that the 4-bromo substituent enhances metal electrophilicity[3]. Crucially, the dispersity (
) of 1.15 indicates a highly controlled, living polymerization process, superior to the broader distribution (1.45) yielded by the commercial Sn(Oct)₂ catalyst.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis and Validation of Zn(BrDMPzA)₂
Ligand Preparation: Brominate 3,5-dimethyl-1H-pyrazol-1-amine using N-bromosuccinimide (NBS) or CuBr₂ in carbon tetrachloride at room temperature to yield BrDMPzA[3][4].
Complexation: Dissolve BrDMPzA (2.0 mmol) in absolute ethanol. Add this dropwise to a vigorously stirring solution of Zn(OAc)₂·2H₂O (1.0 mmol) in ethanol.
Reaction: Reflux the mixture for 4 hours under a nitrogen atmosphere.
Self-Validation (FTIR): Isolate the precipitate and analyze via FTIR. A successful coordination is confirmed by the shift of the
C=N
stretching frequency from ~1590 cm⁻¹ (free ligand) to ~1565 cm⁻¹ (coordinated complex), alongside the preservation of the
N−H
stretching bands[4].
Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with
ϵ
-caprolactone (50 mmol) and the synthesized Zn(BrDMPzA)₂ (0.1 mmol).
Polymerization: Immerse the flask in a pre-heated oil bath at 110 °C. Stir magnetically for 2 hours. As the reaction proceeds, observe the macroscopic increase in viscosity—a physical indicator of chain propagation.
Termination: Quench the reaction by exposing it to air and dissolving the mixture in minimal dichloromethane (DCM). Precipitate the polymer by pouring the solution into an excess of cold methanol.
Self-Validation (GPC/NMR): Filter and dry the polycaprolactone (PCL) in vacuo. Use Gel Permeation Chromatography (GPC) to verify the molecular weight (
Mn
) and dispersity (
). Run ¹H NMR to confirm end-group fidelity, ensuring no transesterification side-reactions occurred.
Catalytic Workflow Visualization
Fig 1: Catalytic workflow and ring-opening polymerization cycle using BrDMPzA metal complexes.
Conclusion
The integration of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine into transition metal frameworks represents a significant leap in catalyst design. By rationally tuning the electronic properties of the metal center via halogenation, researchers can achieve unprecedented control over polymerization kinetics and polymer architecture, easily surpassing legacy catalysts like Sn(Oct)₂ in both activity and precision.
References
Bis(3,5-dimethylpyrazole) copper(II) and zinc(II) complexes as efficient initiators for the ring opening polymerization of epsilon-caprolactone and D,L-lactide. ResearchGate.[Link]
Polymers of -Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators. Semantic Scholar.[Link]
CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. Journal of Chemistry and Technologies.[Link]
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine vs other N-aminopyrazoles in drug discovery
An In-Depth Comparative Guide: 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine vs. Alternative N-Aminopyrazoles in Drug Discovery The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide: 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine vs. Alternative N-Aminopyrazoles in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. However, within the aminopyrazole family, a critical distinction exists between C-aminopyrazoles (e.g., 3-amino or 5-aminopyrazoles) and N-aminopyrazoles (1-aminopyrazoles). While 5-aminopyrazoles are classic ATP-competitive hinge binders[1], N-aminopyrazoles like 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine serve a vastly different, yet equally vital role: they are highly versatile synthetic hubs for late-stage functionalization and bioorthogonal scaffold generation[2].
This guide objectively compares the utility, reactivity, and structural advantages of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine against other N-aminopyrazoles, providing validated protocols and mechanistic insights for drug development professionals.
Structural & Electronic Profiling: The Chemoselectivity Dilemma
To understand the value of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine, one must examine the causality of its substitution pattern. The C4 position of the pyrazole ring is the most electron-rich and naturally prone to electrophilic attack[3].
If a synthetic chemist attempts to halogenate an unsubstituted 1-aminopyrazole to create a cross-coupling handle, the halogenating reagents (e.g., Br2, NBS) will inevitably compete with the highly sensitive N-NH2 group. This leads to unwanted oxidation of the amine, N-N bond cleavage, or premature nitrene formation[4]. By utilizing the pre-brominated 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine , researchers bypass this chemoselectivity bottleneck. The methyl groups at C3 and C5 provide steric shielding and electron density that stabilize the ring, while the C4-bromine serves as an orthogonal handle for palladium-catalyzed cross-coupling without jeopardizing the N-amino moiety.
Table 1: Structural and Functional Comparison of Aminopyrazoles
Direct pharmacophore (e.g., Tozasertib) for kinase hinge binding[1].
Mechanistic Utility: Divergent Pathways in Library Synthesis
4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine acts as a divergent synthetic hub. It can be pushed down two primary pathways: Path A (Oxidative Ring Expansion) and Path B (Cross-Coupling).
Path A: Oxidative Ring Expansion to 1,2,3-Triazines
N-aminopyrazoles are the premier precursors for 1,2,3-triazines[2]. When treated with mild oxidants, the N-amino group is oxidized to a highly reactive nitrene. This triggers an N-N bond migration, expanding the 5-membered pyrazole into a 6-membered 1,2,3-triazine[2]. These triazines are highly sought after as electron-deficient aza-dienes for Inverse Electron-Demand Diels-Alder (IEDDA) reactions, enabling the bioorthogonal synthesis of complex pyridines and natural products[5].
Caption: Mechanistic sequence of N-aminopyrazole oxidative ring expansion to 1,2,3-triazines.
Path B: Late-Stage Functionalization via the C4-Bromine
Because the bromine is already installed, researchers can perform Suzuki-Miyaura or Stille couplings directly at the C4 position. The N-amino group can be temporarily protected (e.g., as a Boc or acyl derivative) or left unprotected depending on the catalytic system, allowing for the rapid generation of diverse 4-aryl/alkyl-N-aminopyrazole libraries.
Caption: Divergent synthetic applications of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine in drug discovery.
Comparative Experimental Data
The choice of oxidant is highly substrate-dependent[2]. Historically, Lead(IV) acetate (Pb(OAc)4) was used[6], but it is highly toxic and often results in over-oxidation. The Ohsawa conditions (I2 / KHCO3) provide a much milder, environmentally conscious, and higher-yielding alternative for sterically hindered substrates like 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine[2][4].
Table 2: Experimental Yields for Oxidative Ring Expansion
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each step is explicitly stated so researchers can adapt the methodology.
Protocol 1: Oxidative Ring Expansion to 5-Bromo-4,6-dimethyl-1,2,3-triazine
Adapted from the Ohsawa conditions to maximize nitrene insertion efficiency[2].
Preparation : Dissolve 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv, 10 mmol) in dichloromethane (DCM, 50 mL).
Causality: DCM is chosen because the resulting 1,2,3-triazine is highly soluble in organic solvents, allowing for immediate partitioning away from the aqueous oxidative interface, preventing over-oxidation.
Base Addition : Add a saturated aqueous solution of Potassium Bicarbonate (KHCO3) (3.0 equiv, 30 mmol). Stir vigorously to create a biphasic mixture.
Oxidation : Slowly add Iodine (I2) (1.1 equiv, 11 mmol) in small portions over 15 minutes at room temperature.
Causality: Slow addition prevents a localized spike in oxidant concentration, which could lead to N-N coupling (dimerization) rather than intramolecular ring expansion.
Monitoring : Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating: the dark purple color of I2 will fade to pale yellow as it is consumed.
Workup : Quench excess iodine with saturated aqueous Na2S2O3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Flash chromatography on silica gel yields the stable 1,2,3-triazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position
Demonstrating the utility of the C4-Bromine handle.
Setup : In an oven-dried Schlenk flask, combine 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (1.0 equiv), desired Arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
Solvent System : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
Causality: Water is required to dissolve the inorganic base and activate the boronic acid to the reactive boronate species.
Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Purge the flask with Argon for 5 minutes.
Reaction : Heat to 90°C for 12 hours. Monitor by LC-MS. The intact mass of the N-amino group (M+1) should be clearly visible, validating that the amine survived the coupling conditions.
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC.
Conclusion
While 5-aminopyrazoles dominate the landscape of direct kinase inhibition[1], 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine occupies a distinct and critical niche in drug discovery. By pre-installing the C4-bromine handle and C3/C5 methyl shields, this molecule solves the chemoselectivity issues inherent to unsubstituted N-aminopyrazoles[3][4]. It provides medicinal chemists with a reliable, divergent hub capable of undergoing clean cross-coupling for library generation, or high-yielding oxidative ring expansions to 1,2,3-triazines for advanced bioorthogonal IEDDA applications[2][5].
References
[4] Recent developments in aminopyrazole chemistry - ResearchGate. Available at:[Link]
[2] Total Syntheses of (−)-Pyrimidoblamic Acid and P-3A - PMC - NIH. Available at:[Link]
[3] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC - NIH. Available at:[Link]
[6] Recent developments in aminopyrazole chemistry - Arkivoc. Available at:[Link]
[1] New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC - NIH. Available at:[Link]
[5] Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews - ACS Publications. Available at:[Link]
Comparative mass spectrometry fragmentation patterns of halogenated pyrazol-1-amines
As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS) and structural elucidation, I frequently encounter the challenge of differentiating closely related heterocyclic scaffolds. Halog...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in high-resolution mass spectrometry (HRMS) and structural elucidation, I frequently encounter the challenge of differentiating closely related heterocyclic scaffolds. Halogenated pyrazol-1-amines represent a critical class of pharmacophores and agrochemicals (e.g., fipronil analogs and kinase inhibitors).
When analyzing these compounds via Collision-Induced Dissociation (CID), the interplay between the exocyclic amine and the halogen substituent creates a highly specific, predictable fragmentation trajectory. This guide objectively compares the gas-phase dissociation behaviors of fluorinated, chlorinated, brominated, and iodinated pyrazol-1-amines, providing a self-validating analytical framework for your structural elucidation workflows.
Mechanistic Foundations of Pyrazole Dissociation
The pyrazole ring is a highly stable, π-electron-rich 5-membered heterocycle. Its baseline fragmentation in mass spectrometry is historically characterized by the expulsion of hydrogen cyanide (HCN, 27 Da) and nitrogen (N₂, 28 Da) from the molecular ion [[1]](). However, functionalizing the N1 position with an amine group fundamentally alters this pathway.
Under positive Electrospray Ionization (+ESI), protonation predominantly occurs at the N2 position of the ring or the exocyclic amine. Upon collisional activation, the molecule undergoes a [1,3]-hydrogen shift, facilitating the rapid expulsion of neutral ammonia (NH₃, 17 Da) 2.
The Causality of the Even-Electron Rule:
Why do we observe the loss of NH₃ rather than the simple cleavage of the N-N bond to yield an NH₂• radical? In CID MS/MS, the precursor is an even-electron [M+H]⁺ ion. The loss of a radical (16 Da) would generate an odd-electron radical cation, which is energetically prohibitive. The rearrangement to expel neutral NH₃ satisfies the even-electron rule, leaving behind a highly stabilized pyrazolium cation.
Once this pyrazolium core is exposed, the nature of the halogen substituent (F, Cl, Br, I) dictates the terminal fragmentation cascade 3.
Figure 1: Divergent CID fragmentation pathways of halogenated pyrazol-1-amines based on C-X bonds.
Comparative Halogen Effects on Gas-Phase Trajectories
The divergence in fragmentation behavior between the different halogenated analogs is driven entirely by Bond Dissociation Energy (BDE) .
Fluorine (~485 kJ/mol): The C-F bond is exceptionally strong. Fluorinated pyrazoles resist radical cleavage. Instead, they undergo intramolecular hydrogen abstraction to eliminate neutral hydrogen fluoride (HF, 20 Da).
Chlorine (~327 kJ/mol): Exhibits transitional behavior. The dominant pathway is the loss of neutral HCl (36/38 Da), though minor radical losses can occasionally be observed at high collision energies.
Bromine (~285 kJ/mol) & Iodine (~213 kJ/mol): The C-Br and C-I bonds are weak enough that homolytic cleavage outcompetes rearrangement. These compounds violently violate the even-electron rule under CID, shedding Br• (79/81 Da) or I• (127 Da) to form distinct odd-electron radical cations ([M+H - NH₃ - X•]⁺•).
Quantitative Fragmentation Comparison
Halogen Substituent (X)
C-X Bond Dissociation Energy
Isotopic Signature (M : M+2)
Primary Neutral Loss
Secondary Halogen-Driven Loss
Product Ion Type
Fluorine (-F)
~485 kJ/mol
100 : 0
-NH₃ (17 Da)
-HF (20 Da)
Even-Electron Cation
Chlorine (-Cl)
~327 kJ/mol
100 : 33
-NH₃ (17 Da)
-HCl (36/38 Da)
Even-Electron Cation
Bromine (-Br)
~285 kJ/mol
100 : 97
-NH₃ (17 Da)
-Br• (79/81 Da)
Odd-Electron Radical Cation
Iodine (-I)
~213 kJ/mol
100 : 0
-NH₃ (17 Da)
-I• (127 Da)
Odd-Electron Radical Cation
Self-Validating Experimental Protocol: LC-HRMS/MS
To accurately capture these divergent pathways, standard MS methods are insufficient. If collision energy is too low, you will only see the [M+H - NH₃]⁺ peak. If it is too high, the pyrazole ring shatters entirely, bypassing the diagnostic halogen-loss intermediates.
The following protocol utilizes a Stepped Normalized Collision Energy (NCE) approach, acting as a self-validating system to ensure all mechanistic intermediates are captured in a single duty cycle.
Figure 2: Self-validating LC-HRMS/MS workflow for pyrazol-1-amine structural elucidation.
Step-by-Step Methodology
1. System Suitability & Isotopic Calibration (The Validation Gate)
Action: Infuse a positive ion calibration solution to achieve < 2 ppm mass accuracy. Inject 10 ng/mL of a 4-bromo-1H-pyrazole analytical standard.
Validation Checkpoint: The analytical sequence is only cleared to proceed if the standard yields an [M+H]⁺ isotopic doublet at m/z 146.9556 and 148.9536 with an intensity ratio of 100:97 (±5%). Failure to achieve this ratio indicates detector saturation or quadrupole isolation bias, which will fatally compromise the identification of brominated unknowns.
2. Sample Preparation
Action: Dissolve the halogenated pyrazol-1-amine candidates in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).
Causality: Formic acid acts as a proton donor, forcing the formation of [M+H]⁺ ions in the ESI source. Without FA, these nitrogen-rich heterocycles readily form sodium adducts ([M+Na]⁺), which stubbornly resist fragmentation and yield uninterpretable MS/MS spectra 2.
3. Chromatographic Separation (UHPLC)
Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a mobile phase gradient of H₂O + 0.1% FA (A) and Acetonitrile + 0.1% FA (B) from 5% B to 95% B over 5 minutes at 0.4 mL/min.
Validation Checkpoint: Ensure the retention factor (k') of the analyte is > 2. Elution near the void volume (t₀) risks severe ion suppression from unretained matrix salts, skewing the delicate isotopic ratios required for halogen identification.
4. ESI-HRMS/MS Acquisition
Action: Operate the mass spectrometer in Positive ESI mode (Capillary voltage: 3.5 kV, Source temperature: 300°C).
Action: Set the High-Energy Collision Dissociation (HCD) to a stepped NCE gradient of 20, 30, and 40 eV .
Causality: A single collision energy fails for this compound class. Low energy (20 eV) is required to gently cleave the labile N-amino group (-NH₃). High energy (40 eV) is strictly necessary to shatter the robust pyrazole ring (-HCN) and force the cleavage of the highly stable C-F bonds 1. Stepped NCE aggregates these fragments into a single, comprehensive composite spectrum.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.IntechOpen.
Preparation and Chemistry of 3/5-Halogenopyrazoles.
The safe handling and disposal of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1) requires rigorous operational protocols due to its unique structural properties. As a halogenated, N-amino heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: April 2026
The safe handling and disposal of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1) requires rigorous operational protocols due to its unique structural properties. As a halogenated, N-amino heterocyclic compound, it presents specific reactive, environmental, and toxicological hazards that strictly prohibit standard drain or non-halogenated waste disposal.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the segregation, neutralization, and disposal of this compound.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The structural combination of a pyrazole core, an N-amine group, and a bromine substituent dictates its waste classification.
Reactivity & Radical Formation: The N-N bond in N-amino heterocycles, combined with the halogenated nature of the molecule, makes it susceptible to photolytic or thermal homolytic cleavage. This cleavage can generate highly electrophilic nitrogen-centered radicals 1. Causality: Waste containers must be stored in cool, dark environments to prevent slow radical-induced degradation or gas evolution.
Severe Aquatic Toxicity: Halogenated pyrazoles exhibit high lipophilicity, allowing them to easily cross biological membranes and bioaccumulate in aquatic organisms. They are classified under GHS as very toxic to aquatic life with long-lasting effects (H400, H410) 2. Causality: Even trace amounts will disrupt municipal wastewater bacterial beds; zero-discharge to the drain is mandatory.
Incineration Requirements: Combustion of brominated organics without specialized equipment generates corrosive hydrogen bromide (HBr) gas and toxic nitrogen oxides (NOx). Causality: This waste must be routed exclusively to a licensed chemical incinerator equipped with an alkaline scrubber and afterburner 3.
Quantitative Waste Management Data
The following table summarizes the critical thresholds and regulatory limits for managing 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine waste streams.
Prevents phase separation and uncontrolled exothermic hydrolysis in the waste drum 5.
Incineration Temp
> 1,000°C (1,832°F)
Minimum thermal threshold required to break robust C-Br and aromatic pyrazole bonds.
Storage Time Limit
90 Days (LQG)
Prevents long-term degradation into shock-sensitive nitrogen radicals.
Headspace Requirement
Minimum 10% empty volume
Allows for safe expansion of volatile solvent vapors without rupturing the container 6.
Disposal Workflow & Decision Logic
The following diagram outlines the logical decision tree for routing 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine based on its physical state and solvent matrix.
Fig 1: Decision tree for the segregation and disposal of halogenated pyrazole amine waste.
Self-Validating Standard Operating Procedure (SOP)
Do not rely on assumptions when mixing chemical waste. This protocol utilizes a self-validating approach to ensure compatibility before bulk disposal.
Phase 1: Micro-Scale Compatibility Verification
Causality: Mixing incompatible waste streams can cause rapid off-gassing, polymerization, or explosions. Because this compound contains a reactive amine, it must never be mixed with acidic waste or strong oxidizers.
Extract Aliquot: In a certified fume hood, extract a 1 mL aliquot from the designated laboratory "Halogenated Organic Waste" carboy.
Test Mix: In a small glass vial, add 1 mL of your 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine waste solution to the carboy aliquot.
Validation: Observe the vial for 5 minutes. Pass Condition: No temperature increase, no color change, no gas evolution, and no phase separation. If the test passes, proceed to Phase 2. If it fails, the waste must be kept in a separate, dedicated, and labeled container.
Phase 2: Bulk Liquid Waste Transfer
Preparation: Ensure the primary waste carboy is situated inside a secondary containment tray within the fume hood.
Transfer: Using a dedicated funnel, slowly pour the validated liquid waste into the carboy.
Headspace Validation: Visually confirm that the carboy is no more than 90% full. The remaining 10% headspace is critical to accommodate vapor pressure fluctuations 6.
Sealing: Cap the container with a vented lid. A vented lid allows trace gases (which may form from slow radical degradation) to escape, preventing catastrophic pressure buildup.
Phase 3: Solid Waste & Contaminated Consumables
Collection: Place all contaminated weigh boats, spatulas, and nitrile gloves into a puncture-resistant, transparent bag.
Double-Bagging: Seal the first bag, then place it inside a second bag.
Storage: Store the solid waste bin away from direct sunlight and heat sources to prevent photolytic degradation of the residual chemical.
Phase 4: Emergency Spill Response
Causality: Sweeping dry halogenated pyrazole powders generates toxic dust that can be easily inhaled or absorbed through ocular mucous membranes.
Solid Spill: Do not sweep. Gently cover the powder with damp, solvent-compatible absorbent pads to suppress dust formation 3. Carefully scoop the pads into a solid waste container.
Liquid Spill: Surround the spill with universal chemical absorbents to prevent it from reaching floor drains (due to severe aquatic toxicity). Transfer saturated absorbents to the solid halogenated waste bin. Wash the surface with a mild soap solution, capturing the wash water as hazardous waste.
References
Hazardous Materials Disposal Guide | Nipissing University. Available at: [Link]
Cleanroom Waste Disposal Protocol | Auckland Microfab, University of Auckland. Available at: [Link]
SAFETY DATA SHEET: 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | Fisher Scientific. Available at: [Link]
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis | SciSpace. Available at: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA). Available at: [Link]
Personal protective equipment for handling 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
Comprehensive Safety and Operational Guide for Handling 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a discipli...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a discipline rooted in molecular mechanics. 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine (CAS: 114078-84-1) is a specialized halogenated N-aminopyrazole building block utilized heavily in medicinal chemistry and agrochemical development[1].
To handle this compound safely, we must understand its molecular behavior. The combination of an exocyclic primary amine (-NH₂), a heteroaromatic pyrazole core, and a C4-bromine atom creates a unique reactivity and toxicity profile. This guide provides the definitive, self-validating standard operating procedure (SOP) for its safe handling, personal protective equipment (PPE) requirements, and disposal.
Mechanistic Hazard Assessment (The Causality of Risk)
Understanding why a chemical is hazardous dictates how we protect ourselves. The hazards of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine stem from three distinct structural features:
Enhanced Lipophilicity and Dermal Penetration: The bromine atom at the C4 position is often used as a reactive site for cross-coupling[2], but biologically, it significantly increases the molecule's lipophilicity. Unlike non-halogenated analogs, this allows the compound to bypass the aqueous environment of the skin's surface and rapidly penetrate the lipid-rich stratum corneum.
Thermal Instability of the N-N Axis: Pyrazoles possess a five-membered ring with two adjacent nitrogen atoms[3]. The addition of the N1-amine creates an electron-rich, energy-dense N-N bond system. Upon thermal decomposition or exposure to strong oxidizers, this axis can cleave exothermically, releasing highly toxic nitrogen oxides (NOx) and hydrogen bromide (HBr) gas[4].
Acute Toxicity & Irritation (H302, H315, H319, H335): Based on baseline , this derivative is harmful if swallowed and acts as a severe irritant to the skin, eyes, and respiratory tract[5]. The nucleophilic primary amine can rapidly react with biological electrophiles in the corneal epithelium, making eye protection critical.
Quantitative Hazard & PPE Specification Matrix
To mitigate these risks, a stratified defense system is required. The following table summarizes the quantitative specifications for your PPE based on the compound's physical and chemical properties.
Protects against irreversible corneal damage from nucleophilic amine exposure.
Thermal / Exothermic
N-N Bond Instability
Flame-Resistant Lab Coat
100% Cotton or Nomex
Mitigates burn risks associated with the unintended exothermic decomposition of the N-N system.
Self-Validating Operational Workflows
Every action in the laboratory must be verifiable. The following protocols are designed as self-validating systems, ensuring that safety parameters are explicitly confirmed before moving to the next step.
Protocol 1: Material Transfer and Weighing
Objective: Transfer 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine without aerosolizing the halogenated powder or contaminating the workspace.
Step 1: Environmental Validation
Action: Activate the chemical fume hood and clear the workspace of incompatible materials (strong oxidizers, acids).
Causality: Prevents unintended exothermic reactions with the nucleophilic N-amine group.
Self-Validation: Check the digital anemometer. Proceed only if the face velocity is strictly ≥ 100 fpm.
Step 2: PPE Donning
Action: Don the flame-resistant lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.
Causality: Double-gloving provides a fail-safe barrier against the lipophilic brominated compound.
Self-Validation: Perform a positive-pressure air test (trapping air and squeezing) on the outer gloves to ensure zero micro-punctures before handling.
Step 3: Anti-Static Weighing
Action: Use a grounded, anti-static weighing spatula and boat.
Causality: Halogenated organic powders can accumulate triboelectric charges, leading to sudden aerosolization and inhalation risks.
Self-Validation: Observe the powder during transfer; if it clings aggressively to the spatula, stop the procedure and deploy an ionizing blower to neutralize the static charge.
Step 4: Post-Transfer Verification
Action: Transfer the chemical to the reaction vessel, seal immediately with a septum, and wipe the balance with an ethanol-dampened lint-free cloth.
Causality: Ethanol effectively solvates the lipophilic pyrazole derivative for complete removal.
Self-Validation: The analytical balance must read exactly 0.000 g after the boat is removed and the surface is wiped, confirming zero residual contamination.
Protocol 2: Decontamination and Waste Segregation
Objective: Safely neutralize and dispose of halogenated N-aminopyrazole waste.
Step 1: Quenching
Action: If unreacted 4-Bromo-3,5-dimethyl-1H-pyrazol-1-amine remains in solution, quench slowly with a mild acid (e.g., 1M HCl) in an ice bath.
Causality: Protonating the nucleophilic amine forms a stable, water-soluble hydrochloride salt, drastically reducing its reactivity and preventing unwanted cross-reactions in the waste stream.
Self-Validation: Monitor the internal temperature. The quench is complete when the dropwise addition of acid produces no temperature spike above 25°C.
Step 2: Segregation
Action: Transfer the quenched mixture to a designated "Halogenated Organic Waste" carboy.
Causality: Mixing halogenated waste with standard organic waste can lead to the formation of highly toxic, volatile byproducts and violates environmental disposal regulations.
Self-Validation: Verify the waste log. The carboy must explicitly list "Contains Halogenated Pyrazoles / Brominated Organics" before the transfer is executed.
Operational Workflow Visualization
The following diagram illustrates the logical relationship between our safety validations, handling procedures, and disposal methods.
Fig 1: Self-validating operational workflow for handling halogenated N-aminopyrazoles.